molecular formula C14H11N3O3S B12583466 3-Pyridinecarbonitrile, 6-(4-methoxyphenyl)-2-(methylthio)-5-nitro- CAS No. 634600-34-3

3-Pyridinecarbonitrile, 6-(4-methoxyphenyl)-2-(methylthio)-5-nitro-

Cat. No.: B12583466
CAS No.: 634600-34-3
M. Wt: 301.32 g/mol
InChI Key: DEVLJNBIGSGBJF-UHFFFAOYSA-N
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Description

3-Pyridinecarbonitrile, 6-(4-methoxyphenyl)-2-(methylthio)-5-nitro- is a complex organic compound with a unique structure that includes a pyridine ring substituted with a methoxyphenyl group, a methylthio group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbonitrile, 6-(4-methoxyphenyl)-2-(methylthio)-5-nitro- typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by the introduction of the methoxyphenyl and methylthio groups under specific conditions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized to maximize yield and minimize waste, often using continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarbonitrile, 6-(4-methoxyphenyl)-2-(methylthio)-5-nitro- can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.

    Substitution: Substitution reactions may require strong bases or acids, depending on the desired functional group to be introduced.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Pyridinecarbonitrile, 6-(4-methoxyphenyl)-2-(methylthio)-5-nitro- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonitrile, 6-(4-methoxyphenyl)-2-(methylthio)-5-nitro- depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Pyridinecarbonitrile, 6-(4-methoxyphenyl)-2-(methylthio)-
  • 3-Pyridinecarbonitrile, 6-(4-methoxyphenyl)-2-(methylthio)-5-amino-
  • 3-Pyridinecarbonitrile, 6-(4-methoxyphenyl)-2-(methylthio)-5-chloro-

Uniqueness

3-Pyridinecarbonitrile, 6-(4-methoxyphenyl)-2-(methylthio)-5-nitro- is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the methoxyphenyl, methylthio, and nitro groups in the pyridine ring creates a compound with diverse chemical and biological properties, making it a valuable subject of study in various fields.

Properties

CAS No.

634600-34-3

Molecular Formula

C14H11N3O3S

Molecular Weight

301.32 g/mol

IUPAC Name

6-(4-methoxyphenyl)-2-methylsulfanyl-5-nitropyridine-3-carbonitrile

InChI

InChI=1S/C14H11N3O3S/c1-20-11-5-3-9(4-6-11)13-12(17(18)19)7-10(8-15)14(16-13)21-2/h3-7H,1-2H3

InChI Key

DEVLJNBIGSGBJF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=C(C(=N2)SC)C#N)[N+](=O)[O-]

Origin of Product

United States

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